molecular formula C14H13F3N2O4S B12274599 3-Morpholinoquinolin-6-yl trifluoromethanesulfonate

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate

Cat. No.: B12274599
M. Wt: 362.33 g/mol
InChI Key: VGGCMSYVDUVERD-UHFFFAOYSA-N
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Description

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₄H₁₃F₃N₂O₄S. It is known for its unique structure, which includes a quinoline ring substituted with a morpholine group and a trifluoromethanesulfonate group.

Preparation Methods

The synthesis of 3-Morpholinoquinolin-6-yl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with morpholine and trifluoromethanesulfonic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to different oxidation states of the compound.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Morpholinoquinolin-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

3-Morpholinoquinolin-6-yl trifluoromethanesulfonate can be compared with other quinoline derivatives and trifluoromethanesulfonate compounds. Similar compounds include:

    Quinoline-6-yl trifluoromethanesulfonate: Lacks the morpholine group.

    3-Morpholinoquinoline: Lacks the trifluoromethanesulfonate group.

    6-Morpholinoquinoline: Different substitution pattern on the quinoline ring.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .

Properties

Molecular Formula

C14H13F3N2O4S

Molecular Weight

362.33 g/mol

IUPAC Name

(3-morpholin-4-ylquinolin-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C14H13F3N2O4S/c15-14(16,17)24(20,21)23-12-1-2-13-10(8-12)7-11(9-18-13)19-3-5-22-6-4-19/h1-2,7-9H,3-6H2

InChI Key

VGGCMSYVDUVERD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C3C=CC(=CC3=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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